1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate
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Overview
Description
1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 1,3-thiazole derivatives with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the carbamate linkage. Industrial production methods may involve optimization of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: It has shown potential as an anti-inflammatory, analgesic, and anticancer agent in preclinical studies.
Industry: The compound is used in the production of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes contributes to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate can be compared with other thiazole derivatives, such as:
1,3-thiazol-5-ylmethyl N-(4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine, which may alter its biological activity.
1,3-thiazol-5-ylmethyl N-(4-fluorophenyl)carbamate: Contains a fluorine atom, potentially affecting its pharmacokinetic properties.
1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate: The presence of a methyl group can influence its chemical reactivity and biological effects.
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-1-3-9(4-2-8)14-11(15)16-6-10-5-13-7-17-10/h1-5,7H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQFNEZUYTWTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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